An In-depth Technical Guide to 1'-Hydroxymidazolam: Chemical Structure, Properties, and Biological Interactions
An In-depth Technical Guide to 1'-Hydroxymidazolam: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1'-hydroxymidazolam, the primary active metabolite of the widely used benzodiazepine (B76468), midazolam. This document details its chemical structure, physicochemical properties, and its engagement with biological systems, with a focus on experimental methodologies relevant to drug development and research.
Chemical Identity and Physicochemical Properties
1'-Hydroxymidazolam is an imidazobenzodiazepine formed in the body through the oxidative metabolism of midazolam.[1] It retains significant pharmacological activity, contributing to the overall sedative, anxiolytic, and amnestic effects of its parent compound.
Chemical Structure
The chemical structure of 1'-hydroxymidazolam is characterized by the addition of a hydroxyl group to the methyl group at the 1' position of the imidazole (B134444) ring of midazolam.
Systematic (IUPAC) Name: [8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][2][3]benzodiazepin-1-yl]methanol[1]
Chemical Formula: C₁₈H₁₃ClFN₃O[4]
Molecular Weight: 341.77 g/mol [4]
CAS Number: 59468-90-5[4]
Below is a visualization of the chemical structure of 1'-hydroxymidazolam.
Caption: 2D representation of the 1'-hydroxymidazolam molecule.
Physicochemical Data
A summary of the key physicochemical properties of 1'-hydroxymidazolam is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₃ClFN₃O | [4] |
| Molecular Weight | 341.77 g/mol | [4] |
| CAS Number | 59468-90-5 | [4] |
| Melting Point | 264-266 °C | [2] |
| Boiling Point (Predicted) | 540.6 ± 60.0 °C | [2] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 13.59 ± 0.10 | [2] |
| Solubility | DMF: 2 mg/mL; DMSO: 1 mg/mL | [2] |
| Appearance | White to off-white crystalline solid | [2][4] |
Biological Activity and Signaling Pathway
1'-Hydroxymidazolam, like its parent compound midazolam, exerts its pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Mechanism of Action
1'-Hydroxymidazolam is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site. This binding event enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of 1'-hydroxymidazolam at the GABA-A receptor.
Caption: Signaling cascade of 1'-hydroxymidazolam at the GABAA receptor.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, purification, and analysis of 1'-hydroxymidazolam, as well as for the in vitro assessment of its biological activity.
Chemical Synthesis and Purification
General Workflow for Synthesis and Purification:
Caption: A generalized workflow for the synthesis and purification of 1'-hydroxymidazolam.
Analytical Quantification in Biological Matrices
The accurate quantification of 1'-hydroxymidazolam in biological samples such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.
LC-MS/MS Protocol for 1'-hydroxymidazolam Quantification:
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Sample Preparation:
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To 100 µL of plasma, add an internal standard (e.g., deuterated 1'-hydroxymidazolam).
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Precipitate proteins by adding 300 µL of acetonitrile.
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Vortex and centrifuge the sample to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase.
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Chromatographic Conditions:
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometric Detection:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor the specific precursor-to-product ion transitions for 1'-hydroxymidazolam and the internal standard.
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Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for the quantification of 1'-hydroxymidazolam in plasma by LC-MS/MS.
In Vitro Metabolism Studies
The formation of 1'-hydroxymidazolam from its parent compound can be studied in vitro using human liver microsomes, which are rich in cytochrome P450 enzymes.
Protocol for In Vitro Metabolism in Human Liver Microsomes:
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Incubation Mixture:
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Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system, and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
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Pre-incubate the mixture at 37°C.
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Reaction Initiation:
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Add midazolam to the pre-incubated mixture to initiate the metabolic reaction.
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Reaction Termination:
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After a specified time, terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
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Analysis:
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Centrifuge the mixture to pellet the microsomes.
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Analyze the supernatant for the presence and quantity of 1'-hydroxymidazolam using a validated LC-MS/MS method as described in section 3.2.
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Experimental Workflow for In Vitro Metabolism:
Caption: Workflow for studying the in vitro metabolism of midazolam.
Conclusion
1'-Hydroxymidazolam is a pharmacologically significant metabolite of midazolam. A thorough understanding of its chemical properties, biological activity, and the experimental methods for its study is essential for researchers and professionals in the fields of pharmacology, toxicology, and drug development. The data and protocols presented in this guide offer a foundational resource for further investigation into the role of 1'-hydroxymidazolam in both clinical and research settings.
